2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole
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Overview
Description
2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pentylthio group, and a tosyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Pentylthio Group: The pentylthio group can be attached through a thiolation reaction, where a pentylthiol is reacted with the oxazole intermediate.
Tosylation: The final step involves the tosylation of the oxazole compound using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring or the tosyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, pyridine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives, de-tosylated products.
Substitution: Amino or alkoxy derivatives of the oxazole compound.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pentylthio group may contribute to its lipophilicity and membrane permeability. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of active intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-(methylthio)-4-tosyloxazole: Similar structure with a methylthio group instead of a pentylthio group.
2-(4-Fluorophenyl)-5-(ethylthio)-4-tosyloxazole: Similar structure with an ethylthio group instead of a pentylthio group.
2-(4-Fluorophenyl)-5-(butylthio)-4-tosyloxazole: Similar structure with a butylthio group instead of a pentylthio group.
Uniqueness
2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole is unique due to the presence of the pentylthio group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity and interaction with lipid membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3S2/c1-3-4-5-14-27-21-20(28(24,25)18-12-6-15(2)7-13-18)23-19(26-21)16-8-10-17(22)11-9-16/h6-13H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDHBEHJXOYENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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